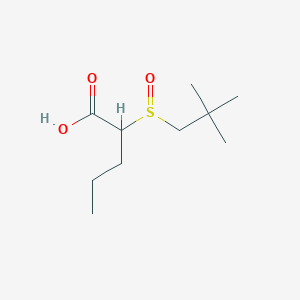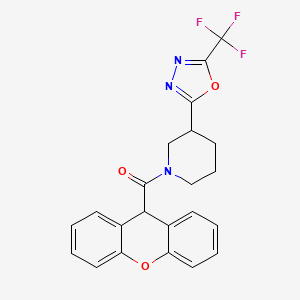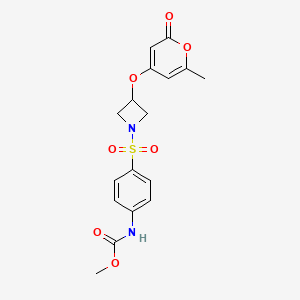
methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate is a compound notable for its chemical complexity and versatility. It features a unique arrangement of functional groups that enable a diverse range of chemical reactions and applications across various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate can be achieved through a multi-step process involving the following steps:
Starting materials: The synthesis begins with the preparation of intermediates, such as 6-methyl-2-oxo-2H-pyran-4-yl, azetidine, and phenyl carbamate.
Formation of azetidine intermediate: This involves the reaction of 3-(6-methyl-2-oxo-2H-pyran-4-yl)oxy compounds with azetidine under specific conditions (temperature, solvent).
Sulfonylation: The azetidine intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl-azetidine compound.
Coupling with phenyl carbamate: Finally, the sulfonyl-azetidine compound is coupled with methyl phenyl carbamate using a carbamoylation agent.
Industrial Production Methods: For industrial-scale production, the process is often optimized for yield and cost-efficiency. This typically involves:
Large-scale synthesis reactors: to handle bulk quantities.
Automated control systems: to maintain reaction conditions.
Efficient purification steps: to isolate the desired product.
化学反応の分析
Types of Reactions: Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate undergoes various types of reactions:
Oxidation: It can be oxidized by agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction by lithium aluminum hydride can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidin-1-yl or sulfonyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines.
Major Products: Depending on the specific reaction, major products may include:
Sulfone derivatives: from oxidation.
Amino derivatives: from reduction.
Ether or amide derivatives: from nucleophilic substitution.
科学的研究の応用
Methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate has diverse applications, such as:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for therapeutic potentials, possibly in anti-inflammatory or anti-cancer research.
Industry: Utilized in material science for the development of new materials with specific properties.
作用機序
The compound exerts its effects through several mechanisms:
Molecular Targets: It interacts with specific enzymes or receptors, modifying their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes.
Binding and Inhibition: It can bind to active sites on enzymes, blocking substrate access and inhibiting enzyme activity.
類似化合物との比較
Azetidin-2-one derivatives: Known for their antibacterial properties.
Sulfonyl carbamates: Often used in herbicides and pharmaceuticals.
Pyran derivatives: Studied for their biological activities.
Each of these compounds shares certain functional groups or structural motifs, yet methyl (4-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)carbamate offers a distinct set of chemical properties and applications that make it particularly noteworthy in research and industrial contexts.
特性
IUPAC Name |
methyl N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7S/c1-11-7-13(8-16(20)25-11)26-14-9-19(10-14)27(22,23)15-5-3-12(4-6-15)18-17(21)24-2/h3-8,14H,9-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWRVCUEGJTMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
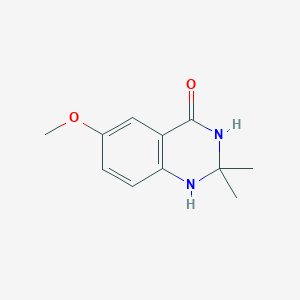
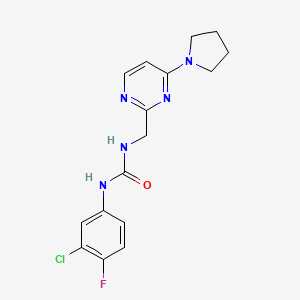
![5-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2949619.png)
![5-chloro-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2949620.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2949621.png)
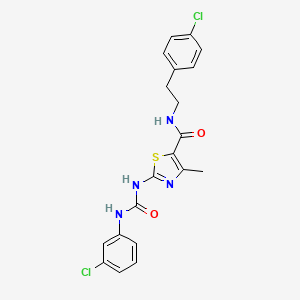
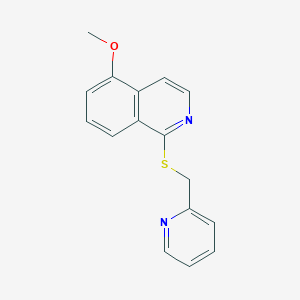
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2949627.png)
![(2-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949629.png)
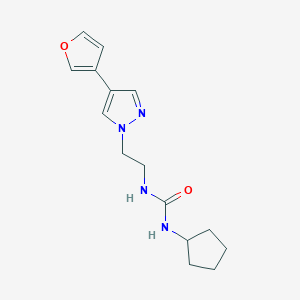
![3-(4-{[(6-phenylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2949632.png)
![5-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2949633.png)
